molecular formula C22H16N2O2 B15218290 2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid

2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid

Cat. No.: B15218290
M. Wt: 340.4 g/mol
InChI Key: MBFAWZRVLMIOLJ-OEAKJJBVSA-N
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Description

2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid is a Schiff base derivative comprising a benzoic acid backbone linked via an iminomethyl (-CH=N-) group to a 3-phenyl-substituted indole moiety. This structure combines the aromatic and acidic properties of benzoic acid with the π-conjugated indole system, which is known for its bioactivity in medicinal chemistry . For example, imine formation (Schiff base synthesis) is a common strategy, as seen in the preparation of related compounds like (E)-4-(2-(4-((4-(((1,3-dioxoisoindolin-2-yl)imino)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamido)benzoic acid .

Properties

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-[(E)-(3-phenylindol-1-yl)iminomethyl]benzoic acid

InChI

InChI=1S/C22H16N2O2/c25-22(26)18-11-5-4-10-17(18)14-23-24-15-20(16-8-2-1-3-9-16)19-12-6-7-13-21(19)24/h1-15H,(H,25,26)/b23-14+

InChI Key

MBFAWZRVLMIOLJ-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)/N=C/C4=CC=CC=C4C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)N=CC4=CC=CC=C4C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid typically involves the condensation of 3-phenyl-1H-indole with benzaldehyde derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or anhydrous aluminum chloride . The reaction conditions may vary, but common solvents used include toluene and ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(((3-Phenyl-1H-indol-1-yl)imino)methyl)benzoic acid and analogous compounds:

Compound Name Structure Key Features Reported Bioactivity
This compound (Target) Benzoic acid linked via iminomethyl bridge to 3-phenylindole Schiff base; potential for hydrogen bonding via -COOH and -N=CH- groups Inferred antimicrobial/anticancer activity (based on indole analogs)
2-(3-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic acid () Benzoic acid with isoindole-1,3-dione linked via propanamide Amide bond; phthalimide group enhances π-stacking Not explicitly reported, but phthalimide derivatives often show anti-inflammatory activity
3-(1,3-Dioxoisoindol-2-ylmethyl)benzoic acid () Benzoic acid with isoindole-1,3-dione linked via methylene bridge Rigid phthalimide group; shorter linker than target compound Used in polymer chemistry and drug delivery systems
2-(5-Phenyl-1H-indol-1-yl)acetic acid derivatives () Indole-acetic acid derivatives with phenyl substituents Acetic acid linker; methylsulfonyl groups enhance solubility Antitumor activity against multiple cancer cell lines (e.g., AGS, HepG2)
3-[(1,3-Dioxoisoindol-2-ylmethyl)amino]benzoic acid () Benzoic acid with isoindole-1,3-dione linked via methylene-amine bridge Amine spacer; phthalimide group may reduce metabolic instability Potential enzyme inhibition (e.g., urease)
Methyl 3-(2-(3-formyl-1H-indol-1-yl)acetamido)benzoate () Benzoate ester with formylindole-acetamido substituent Esterification of -COOH; formyl group enables further functionalization Intermediate in anticancer drug synthesis

Key Structural and Functional Insights :

Linker Flexibility: The iminomethyl bridge in the target compound offers conformational flexibility compared to the rigid phthalimide linkers in and . This flexibility may enhance binding to biological targets . Amide or ester linkers (e.g., ) introduce hydrolytic stability challenges but improve synthetic versatility .

Bioactivity Trends: Indole-acetic acid derivatives () exhibit pronounced antitumor activity, suggesting that the target compound’s indole-benzoic acid hybrid may share similar mechanisms, such as intercalation or enzyme inhibition . Phthalimide-containing analogs () are often associated with anti-inflammatory or antimicrobial effects due to their electron-deficient aromatic systems .

Synthetic Accessibility :

  • Schiff base formation (as in the target compound) is a one-step, high-yield reaction under mild conditions, whereas phthalimide derivatives require multi-step syntheses (e.g., cyclization reactions in ) .

Research Findings and Data Gaps :

  • Anticancer Potential: While indole-benzoic acid hybrids (e.g., 2-(acetylamino)benzoic acid methyl ester in ) show tumor cell line inhibition (IC₅₀ values: 10–50 µM), quantitative data for the target compound are lacking .
  • Antimicrobial Activity : Analogous Schiff bases (e.g., triazole-linked benzoic acids in ) inhibit Staphylococcus aureus (MIC: 8–32 µg/mL), suggesting testable hypotheses for the target .

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